molecular formula C16H16N2O2 B3899995 (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE

Cat. No.: B3899995
M. Wt: 268.31 g/mol
InChI Key: GRBFILQNDRNGIY-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE typically involves the condensation reaction between an amine and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under mild conditions. For example, the reaction between 4-methylphenylamine and 3-methylbenzaldehyde in the presence of an acid catalyst can yield the desired Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE involves its ability to form stable complexes with metal ions. This property is exploited in various applications, including catalysis and drug development. The compound can interact with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE
  • (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE
  • (Z)-[AMINO(4-AMINOPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE

Uniqueness

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-METHYLBENZOATE is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and specificity in forming complexes with metal ions, making it particularly useful in applications requiring high selectivity .

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-6-8-13(9-7-11)15(17)18-20-16(19)14-5-3-4-12(2)10-14/h3-10H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBFILQNDRNGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC(=C2)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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